molecular formula C19H22N4O4S B2865945 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034585-86-7

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2865945
CAS No.: 2034585-86-7
M. Wt: 402.47
InChI Key: LSQALDOVIJLQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a pyridinylmethyl moiety linked to a 2-oxopyrrolidinone ring. This structure combines sulfonamide and benzamide pharmacophores, which are commonly associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) and enhanced pharmacokinetic properties due to the pyrrolidinone moiety . The dimethylsulfamoyl group may improve solubility and membrane permeability compared to simpler sulfonamide derivatives, while the pyridinyl-pyrrolidinone segment could enhance target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-22(2)28(26,27)16-7-5-15(6-8-16)19(25)21-13-14-9-10-20-17(12-14)23-11-3-4-18(23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQALDOVIJLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrrolidinyl-pyridinyl moiety. Common reagents and conditions used in these reactions include:

    Reagents: Benzoyl chloride, dimethylamine, pyrrolidine, pyridine derivatives, and various coupling agents.

    Conditions: Reactions are often carried out under controlled temperatures, with the use of solvents such as dichloromethane, toluene, or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several sulfonamide/benzamide derivatives, but key differences influence its physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Features
4-(Dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide (Target Compound) ~463 (calculated) Benzamide, dimethylsulfamoyl, pyridinylmethyl, 2-oxopyrrolidinone Balanced hydrophobicity; potential dual-action via sulfonamide and amide motifs
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide 520.53 Benzamide, 2,5-dioxopyrrolidinyl, pyrimidinylsulfamoyl Higher polarity due to dual pyrrolidinone and pyrimidine; may target kinases
4-(2-Oxo-1-pyrrolidinyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide 433.49 Benzenesulfonamide, 2-oxopyrrolidinyl, sulfamoylphenyl ethyl Extended ethyl linker; likely improved tissue penetration
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 Benzamide, pyrazolopyrimidine, fluorophenyl-chromenone, isopropyl Fluorine atoms enhance metabolic stability; chromenone moiety for kinase inhibition
Venetoclax 868.41 Benzamide, nitro-sulfonamide, pyrrolopyridine, cyclohexenyl-chlorophenyl BCL-2 inhibitor; bulky substituents for selective apoptosis induction

Pharmacological and Physicochemical Comparisons

Target Affinity and Selectivity The target compound’s dimethylsulfamoyl group may confer stronger binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) compared to simpler sulfonamides like 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide . Venetoclax’s complex structure enables high-affinity BCL-2 binding, whereas the target compound’s smaller size may favor broader target interactions .

Solubility and Bioavailability The target compound’s pyrrolidinone group enhances water solubility compared to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (which has a less polar pyrimidine group) . Fluorinated derivatives like the chromenone-containing compound in exhibit higher metabolic stability due to reduced CYP450-mediated oxidation.

Synthetic Accessibility The target compound’s synthesis likely involves fewer steps than Venetoclax (which requires multi-step coupling of bulky fragments) . However, the pyridinyl-pyrrolidinone segment may necessitate specialized catalysts for regioselective coupling .

Research Findings

  • Enzyme Inhibition: Compounds with benzamide-sulfonamide hybrids (e.g., ) show nanomolar IC₅₀ values against carbonic anhydrase isoforms, suggesting the target compound may share this activity.
  • Anticancer Potential: The pyridinylmethyl-pyrrolidinone motif in the target compound resembles fragments in kinase inhibitors (e.g., pyrazolopyrimidines in ), though its exact mechanism remains unconfirmed.
  • Toxicity Profile : Dimethylsulfamoyl groups are associated with lower nephrotoxicity compared to unsubstituted sulfonamides, as seen in preclinical studies of similar derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.